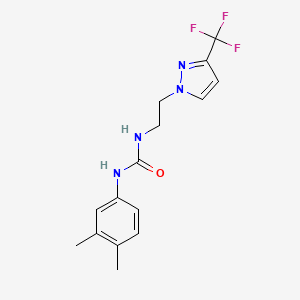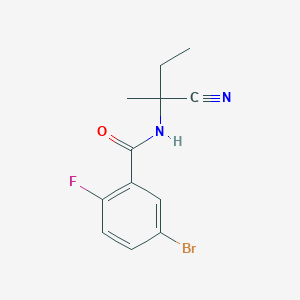
5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as the proteasome. This leads to the accumulation of misfolded or damaged proteins, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inducing cell death: 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has been shown to induce cell death in various cancer cell lines.
2. Inhibiting the activity of certain enzymes: 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has been shown to inhibit the activity of certain enzymes, such as the proteasome.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent inhibitor of certain enzymes, such as the proteasome.
2. It can induce cell death in cancer cells.
Some of the limitations include:
1. It may have off-target effects, which can complicate data interpretation.
2. It may not be effective in all cancer cell lines.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide. Some of these include:
1. Studying its potential as a therapeutic agent for the treatment of cancer.
2. Investigating its mechanism of action in more detail.
3. Developing more potent and selective inhibitors of the proteasome.
4. Studying its potential use in other biological processes, such as protein-protein interactions.
5. Investigating its potential use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide involves several steps. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step involves the reaction of 2-fluorobenzoyl chloride with 1-cyano-1-methylpropane to form 2-fluoro-N-(1-cyano-1-methylpropyl)benzamide. Finally, the third step involves the reaction of 2-fluoro-N-(1-cyano-1-methylpropyl)benzamide with bromine to form 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide.
Applications De Recherche Scientifique
5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has been studied for its potential use in scientific research. This compound has been shown to have various applications, including as a tool for studying biological processes and as a potential therapeutic agent. Some of the scientific research applications of 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide include:
1. Inhibiting the activity of certain enzymes: 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has been shown to inhibit the activity of certain enzymes, such as the proteasome. This makes it a useful tool for studying the role of these enzymes in various biological processes.
2. Inducing cell death: 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has been shown to induce cell death in various cancer cell lines. This makes it a potential therapeutic agent for the treatment of cancer.
3. Studying protein-protein interactions: 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has been shown to be a useful tool for studying protein-protein interactions. This is important for understanding the role of these interactions in various biological processes.
Propriétés
IUPAC Name |
5-bromo-N-(2-cyanobutan-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c1-3-12(2,7-15)16-11(17)9-6-8(13)4-5-10(9)14/h4-6H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOFLPVJJKAWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

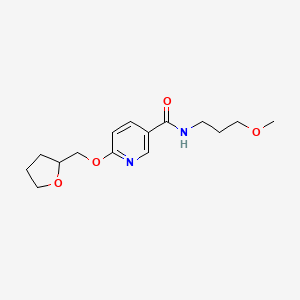
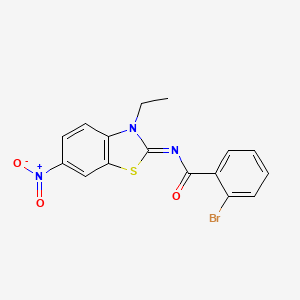
![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)

![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)
![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)
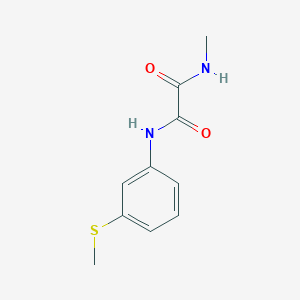
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
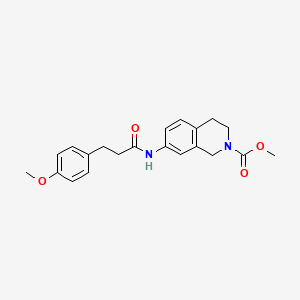
![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)
